molecular formula C21H32N2O2 B2864386 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one CAS No. 2320213-29-2

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one

Cat. No.: B2864386
CAS No.: 2320213-29-2
M. Wt: 344.499
InChI Key: KOIOKKAABAIUFE-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one is a complex organic compound that features a unique structure combining a pyrrolidine ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine and piperidine rings, followed by their coupling with the phenylpentanone moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like hydrogenation, alkylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand for studying receptor interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one
  • 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Uniqueness

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-25-20-13-16-23(17-20)19-11-14-22(15-12-19)21(24)10-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,19-20H,5-6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIOKKAABAIUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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